molecular formula C6H10N2O B15233681 (3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one

(3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one

Katalognummer: B15233681
Molekulargewicht: 126.16 g/mol
InChI-Schlüssel: LELWCGYOYKRSOE-CRCLSJGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one is a heterocyclic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure consists of a fused pyrrole and pyrrolidine ring, making it an interesting subject for chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron(III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

(3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrroles and pyrrolidines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C6H10N2O

Molekulargewicht

126.16 g/mol

IUPAC-Name

(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-2-one

InChI

InChI=1S/C6H10N2O/c9-6-1-4-2-7-3-5(4)8-6/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m0/s1

InChI-Schlüssel

LELWCGYOYKRSOE-CRCLSJGQSA-N

Isomerische SMILES

C1[C@H]2CNC[C@H]2NC1=O

Kanonische SMILES

C1C2CNCC2NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.